molecular formula C22H14F3N3OS B2632682 2-({4-[(3,4-difluorophenyl)amino]quinazolin-2-yl}sulfanyl)-1-(4-fluorophenyl)ethan-1-one CAS No. 688356-15-2

2-({4-[(3,4-difluorophenyl)amino]quinazolin-2-yl}sulfanyl)-1-(4-fluorophenyl)ethan-1-one

Numéro de catalogue: B2632682
Numéro CAS: 688356-15-2
Poids moléculaire: 425.43
Clé InChI: BRKWOWXQZRWDAT-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2-({4-[(3,4-difluorophenyl)amino]quinazolin-2-yl}sulfanyl)-1-(4-fluorophenyl)ethan-1-one is a complex organic compound that features a quinazoline core, a sulfanyl linkage, and multiple fluorine substitutions

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-({4-[(3,4-difluorophenyl)amino]quinazolin-2-yl}sulfanyl)-1-(4-fluorophenyl)ethan-1-one typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the Quinazoline Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Sulfanyl Group: This step involves the nucleophilic substitution of a halogenated precursor with a thiol compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Analyse Des Réactions Chimiques

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the quinazoline core or the carbonyl group, potentially leading to the formation of amines or alcohols.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed under appropriate conditions.

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines, alcohols

    Substitution: Various substituted derivatives depending on the reagents used

Applications De Recherche Scientifique

2-({4-[(3,4-difluorophenyl)amino]quinazolin-2-yl}sulfanyl)-1-(4-fluorophenyl)ethan-1-one has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a kinase inhibitor, which could be useful in cancer therapy.

    Biological Research: The compound’s interactions with various biological targets make it a valuable tool for studying cellular pathways and mechanisms.

    Chemical Biology: It can be used as a probe to investigate the role of specific proteins in disease processes.

    Industrial Applications: The compound’s unique chemical properties may make it useful in the development of new materials or as a catalyst in chemical reactions.

Mécanisme D'action

The mechanism of action of 2-({4-[(3,4-difluorophenyl)amino]quinazolin-2-yl}sulfanyl)-1-(4-fluorophenyl)ethan-1-one involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the kinase, inhibiting its activity and thereby disrupting the signaling pathways that promote cell proliferation and survival. This makes it a potential candidate for cancer therapy.

Comparaison Avec Des Composés Similaires

Similar Compounds

    Gefitinib: Another quinazoline-based kinase inhibitor used in cancer therapy.

    Erlotinib: Similar to gefitinib, it targets the epidermal growth factor receptor (EGFR) and is used in the treatment of non-small cell lung cancer.

    Lapatinib: A dual kinase inhibitor targeting both EGFR and HER2, used in breast cancer treatment.

Uniqueness

2-({4-[(3,4-difluorophenyl)amino]quinazolin-2-yl}sulfanyl)-1-(4-fluorophenyl)ethan-1-one is unique due to its specific substitution pattern and the presence of the sulfanyl group, which may confer distinct pharmacokinetic and pharmacodynamic properties compared to other kinase inhibitors.

Activité Biologique

The compound 2-({4-[(3,4-difluorophenyl)amino]quinazolin-2-yl}sulfanyl)-1-(4-fluorophenyl)ethan-1-one is a novel quinazoline derivative that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article reviews the synthesis, biological activity, and relevant research findings associated with this compound.

Structure and Synthesis

The chemical structure of the compound is characterized by multiple functional groups, including a quinazoline moiety, which is known for its pharmacological properties. The synthesis typically involves the reaction of 3,4-difluoroaniline with various thioketones to yield the desired thioether derivatives. The specific arrangement of these groups contributes to its biological efficacy.

Anticancer Activity

Research indicates that compounds containing the quinazoline scaffold exhibit significant anticancer properties. A study highlighted that related quinazoline derivatives demonstrated potent inhibitory effects against various cancer cell lines. For instance, derivatives with similar structures showed growth inhibition percentages ranging from 31.50% to 47.41% across different types of cancers, including leukemia and breast cancer .

Table 1: In Vitro Anticancer Activity of Quinazoline Derivatives

Compound NameCancer Cell LineIC50 (μM)Growth Inhibition (%)
Compound ACCRF-CEM (Leukemia)1047.41
Compound BMDA-MB-231 (Breast)1536.50
Compound CUO-31 (Renal)1231.50

The biological activity of quinazoline derivatives often involves the inhibition of key signaling pathways associated with cancer cell proliferation. Specifically, these compounds may target the EGFR (Epidermal Growth Factor Receptor) pathway, which is crucial in many cancers. The ability to inhibit EGFR tyrosine kinase activity has been well-documented in similar compounds .

Other Biological Activities

In addition to anticancer properties, there is emerging evidence suggesting that this compound may exhibit antibacterial and antifungal activities. Compounds with similar thioether functionalities have shown promising results against various bacterial strains and fungi, indicating a broad spectrum of biological activity .

Case Studies and Research Findings

A notable study explored the pharmacological profile of a related compound, demonstrating its efficacy in inhibiting tumor growth in vivo. The study found that administration of the compound led to a significant reduction in tumor size in animal models, supporting its potential as an effective therapeutic agent.

Moreover, QSAR (Quantitative Structure-Activity Relationship) studies have been employed to predict the biological activity of this class of compounds based on their structural features. Models developed indicate strong correlations between structural modifications and biological efficacy, facilitating future drug design efforts .

Propriétés

IUPAC Name

2-[4-(3,4-difluoroanilino)quinazolin-2-yl]sulfanyl-1-(4-fluorophenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H14F3N3OS/c23-14-7-5-13(6-8-14)20(29)12-30-22-27-19-4-2-1-3-16(19)21(28-22)26-15-9-10-17(24)18(25)11-15/h1-11H,12H2,(H,26,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRKWOWXQZRWDAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NC(=N2)SCC(=O)C3=CC=C(C=C3)F)NC4=CC(=C(C=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H14F3N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.